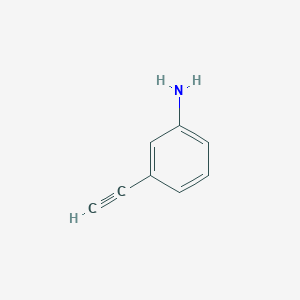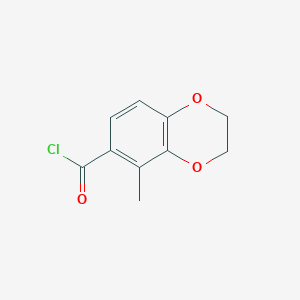
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, also known as MMDBC, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is not yet fully understood. However, it has been proposed that 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride may exert its antitumor activity by inducing apoptosis in cancer cells. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride may inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in lab experiments is its relatively simple synthesis method. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been shown to exhibit potent biological activity at low concentrations, making it a promising candidate for further investigation. However, one limitation of using 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in lab experiments is its relatively low solubility in water, which may make it difficult to use in certain assays.
Direcciones Futuras
There are several potential future directions for the study of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride. One area of interest is the development of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride derivatives with improved solubility and pharmacokinetic properties. Additionally, further investigation into the mechanism of action of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride may lead to the development of more potent and selective antitumor and anti-inflammatory agents. Finally, the potential use of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the development of new materials with unique properties is an area of interest that warrants further investigation.
Conclusion:
In conclusion, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride is a promising compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its antitumor, anti-inflammatory, antibacterial, and antioxidant activity make it a promising candidate for further investigation. While there are limitations to using 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in lab experiments, its relatively simple synthesis method and potent biological activity make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride involves the reaction of 5-methyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride. This reaction results in the formation of 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride as a white solid. The purity of the compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including MCF-7, HepG2, and A549. Additionally, 5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
Propiedades
Número CAS |
143809-23-8 |
|---|---|
Nombre del producto |
5-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride |
Fórmula molecular |
C10H9ClO3 |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
5-methyl-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-6-7(10(11)12)2-3-8-9(6)14-5-4-13-8/h2-3H,4-5H2,1H3 |
Clave InChI |
MBNXDUVKJWVZOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OCCO2)C(=O)Cl |
SMILES canónico |
CC1=C(C=CC2=C1OCCO2)C(=O)Cl |
Sinónimos |
1,4-Benzodioxin-6-carbonyl chloride, 2,3-dihydro-5-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



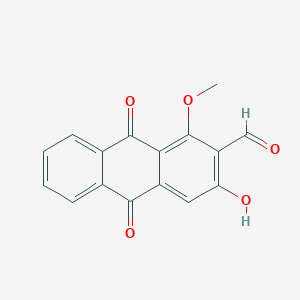
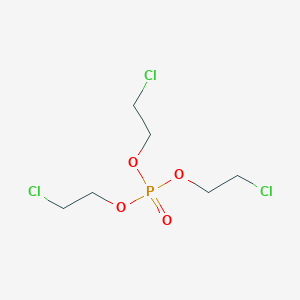
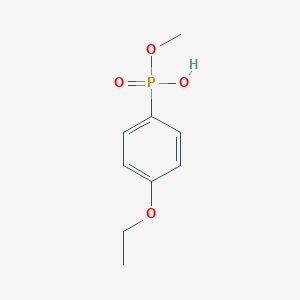
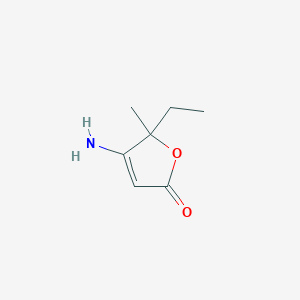


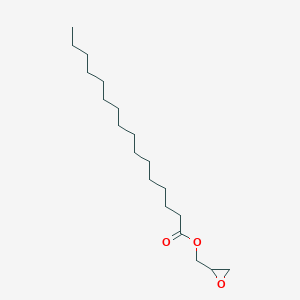
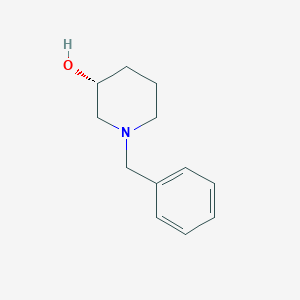
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
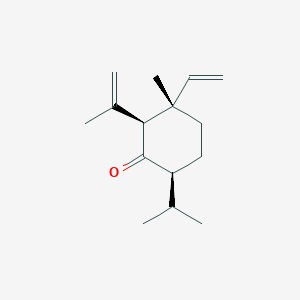

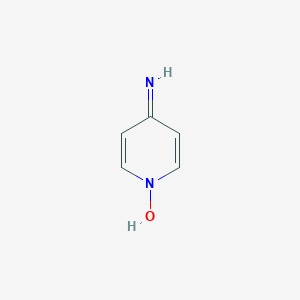
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
